4-(4-ethoxybenzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline
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Overview
Description
4-(4-Ethoxybenzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes ethoxybenzenesulfonyl, methoxy, and methoxybenzoyl groups attached to a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxybenzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Methoxy Group: Methoxylation can be performed using methanol and a suitable catalyst.
Attachment of the Ethoxybenzenesulfonyl Group: This step involves the reaction of the quinoline derivative with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as pyridine.
Introduction of the Methoxybenzoyl Group: This can be achieved through Friedel-Crafts acylation using 4-methoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxybenzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or benzoyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
4-(4-Ethoxybenzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of certain enzymes and as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(4-ethoxybenzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity through competitive binding or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzenesulfonyl chloride
- 4-Methoxybenzoyl chloride
- 4-Methoxybenzyl chloride
Uniqueness
4-(4-Ethoxybenzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.
Biological Activity
The compound 4-(4-ethoxybenzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline is a synthetic derivative of quinoline, a class of compounds known for their diverse biological activities, including antimalarial, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a quinoline core substituted with various functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. The specific compound has shown promising results in inhibiting the proliferation of cancer cells.
- Mechanism of Action : The anticancer activity is attributed to the compound's ability to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism is similar to that of well-known chemotherapeutic agents like paclitaxel .
- In Vitro Studies : In vitro assays demonstrated that this compound effectively reduces cell viability in various cancer cell lines, including melanoma and prostate cancer cells. The half-maximal inhibitory concentration (IC50) values were reported in the low nanomolar range, indicating potent activity .
Antimicrobial Activity
Quinoline derivatives are also recognized for their antimicrobial properties. Preliminary studies suggest that this compound exhibits moderate antibacterial and antifungal activities.
- Antibacterial Effects : The compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be within acceptable therapeutic ranges .
- Antifungal Effects : In addition to antibacterial properties, the compound demonstrated antifungal activity against common pathogens such as Candida species, suggesting its potential use in treating fungal infections .
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of the compound on human melanoma cells. The results indicated a significant reduction in cell viability after treatment with varying concentrations of the compound over 48 hours. Notably, the compound induced apoptosis in treated cells, as evidenced by increased levels of cleaved caspase-3 and PARP .
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
1 | 85 |
10 | 55 |
100 | 30 |
Case Study 2: Antimicrobial Activity
In another study assessing the antimicrobial potential of this compound, it was tested against Staphylococcus aureus and Escherichia coli. The results showed that at a concentration of 32 µg/mL, the compound inhibited the growth of both bacterial strains effectively.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 32 |
Properties
IUPAC Name |
[4-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-3-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6S/c1-4-33-19-9-12-21(13-10-19)34(29,30)26-22-15-20(32-3)11-14-24(22)27-16-23(26)25(28)17-5-7-18(31-2)8-6-17/h5-16H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHGBHWHALUDMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.